H3 Receptor Binding Affinity: Conessine vs. Clinically Approved Pitolisant
Conessine binds to the recombinant human histamine H3 receptor with a Ki of 5.4 nM, while the clinically approved H3 antagonist/inverse agonist pitolisant achieves a Ki of 0.16 nM under comparable radioligand displacement conditions . Although pitolisant is ~34-fold more potent, conessine's distinct steroidal scaffold provides a structurally differentiated chemotype for H3 antagonist screening libraries where imidazole or non-imidazole chemical matter has already been exhausted .
| Evidence Dimension | Human H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.4 nM |
| Comparator Or Baseline | Pitolisant (Tiprolisant): Ki = 0.16 nM |
| Quantified Difference | Pitolisant is ~34-fold more potent; conessine is chemically distinct (steroidal alkaloid vs. non-imidazole aryl ether) |
| Conditions | Recombinant human H3 receptor radioligand binding assays (different laboratories; conessine data from IUPHAR Guide to Pharmacology; pitolisant data from MedChemExpress/EMA review) |
Why This Matters
Conessine offers a unique steroidal H3 pharmacophore for hit-to-lead programs that require non-traditional chemotypes with differentiated IP landscapes.
- [1] IUPHAR/BPS Guide to Pharmacology. conessine ligand activity: human H3 receptor pKi 8.3 (Ki = 5.0 nM). Pharmacol. Rev. 2015, 67, 601–655. View Source
